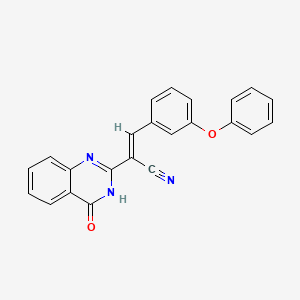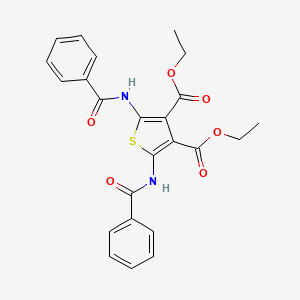![molecular formula C15H15ClN2O2 B6056751 3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-methylisoxazole](/img/structure/B6056751.png)
3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-methylisoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-methylisoxazole, also known as CI-994, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications.
科学研究应用
3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-methylisoxazole has been studied extensively for its potential therapeutic applications in cancer treatment, neurological disorders, and viral infections. In cancer treatment, 3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-methylisoxazole has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, lung, and prostate cancer. In neurological disorders, 3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-methylisoxazole has been studied for its potential to enhance memory and cognitive function in animal models of Alzheimer's disease and other neurodegenerative diseases. In viral infections, 3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-methylisoxazole has been shown to inhibit the replication of HIV and other viruses.
作用机制
The mechanism of action of 3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-methylisoxazole involves inhibition of histone deacetylase (HDAC) enzymes, which play a critical role in regulating gene expression. By inhibiting HDAC enzymes, 3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-methylisoxazole leads to increased acetylation of histone proteins, which in turn leads to changes in gene expression and cellular processes such as apoptosis and cell cycle regulation.
Biochemical and Physiological Effects
3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-methylisoxazole has been shown to have a wide range of biochemical and physiological effects, including induction of apoptosis, inhibition of cell proliferation, and modulation of gene expression. In addition, 3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-methylisoxazole has been shown to enhance memory and cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-methylisoxazole in lab experiments is its specificity for HDAC enzymes, which allows for targeted modulation of gene expression and cellular processes. However, one limitation of using 3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-methylisoxazole is its potential toxicity at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-methylisoxazole. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of 3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-methylisoxazole. Another area of interest is the use of 3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-methylisoxazole in combination with other drugs or therapies to enhance its therapeutic efficacy. Additionally, further studies are needed to better understand the mechanisms underlying the cognitive-enhancing effects of 3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-methylisoxazole and its potential applications in the treatment of neurodegenerative diseases.
合成方法
3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-methylisoxazole can be synthesized through a multistep process involving the reaction of 4-chlorobenzaldehyde with pyrrolidine, followed by reaction with methyl isoxazole-5-carboxylate and subsequent deprotection of the resulting intermediate. The final product can be obtained through purification and isolation techniques.
属性
IUPAC Name |
[2-(4-chlorophenyl)pyrrolidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-10-9-13(17-20-10)15(19)18-8-2-3-14(18)11-4-6-12(16)7-5-11/h4-7,9,14H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOHDWXEWGZWEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCCC2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-Chlorophenyl)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1-isobutyl-4-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6056679.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]-3-{1-[3-(4-pyridinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6056686.png)
![methyl 3-({3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoate](/img/structure/B6056703.png)
![4-({[3-(3,4-dimethylbenzoyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B6056709.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-2-methyl-N-(3-pyridinylmethyl)-3-furamide](/img/structure/B6056714.png)


![(5S)-5-[(benzyl{[5-methyl-2-(5-methyl-2-furyl)-1,3-oxazol-4-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B6056737.png)
![1-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-methylpiperidine](/img/structure/B6056745.png)
![ethyl 2-{[3-(4-isopropylphenyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6056755.png)

![1-[(1-butyryl-4-piperidinyl)carbonyl]-4-methylpiperazine](/img/structure/B6056765.png)
![5-(2-furyl)-2-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}methylene)-1,3-cyclohexanedione](/img/structure/B6056766.png)